![molecular formula C11H10ClNO4 B125225 N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide CAS No. 149809-25-6](/img/structure/B125225.png)
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide, also known as MDMA (3,4-methylenedioxymethamphetamine), is a synthetic compound that belongs to the amphetamine class of drugs. It is a popular recreational drug that produces feelings of euphoria, increased energy, and empathy. However, this compound has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide acts on the serotonin system in the brain, causing an increase in the release of serotonin and other neurotransmitters. This results in the feelings of euphoria, increased energy, and empathy that are associated with its recreational use. In therapeutic applications, N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide is thought to promote emotional openness and trust, making it easier for patients to discuss and process traumatic experiences.
Biochemische Und Physiologische Effekte
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide has been shown to cause a variety of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances, leading to potentially dangerous complications. In therapeutic applications, the physiological effects of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide are closely monitored to ensure patient safety.
Vorteile Und Einschränkungen Für Laborexperimente
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide has several advantages as a research tool. It is relatively easy to synthesize and has a well-understood mechanism of action. However, its recreational use and legal status can make it difficult to obtain for research purposes. Additionally, the potential for adverse physiological effects must be carefully considered when using N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide in lab experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the therapeutic potential of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide. These include:
1. Long-term effects: More research is needed to understand the long-term effects of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide use, particularly in therapeutic applications.
2. Dosing and administration: Optimal dosing and administration protocols for therapeutic use of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide have not yet been established.
3. Combination therapies: N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide may be more effective when used in combination with other therapies, such as psychotherapy or other medications.
4. Mechanisms of action: Further research is needed to fully understand the mechanisms of action of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide and how it produces its therapeutic effects.
5. Safety and efficacy: Additional clinical trials are needed to establish the safety and efficacy of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide for therapeutic use.
In conclusion, N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide, or N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide, is a synthetic compound that has been the subject of extensive scientific research. While its recreational use is well-known, its potential therapeutic applications for PTSD, anxiety, depression, and addiction are increasingly being explored. Further research is needed to fully understand the mechanisms of action and potential benefits and limitations of this compound.
Synthesemethoden
The synthesis of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide involves the reaction of safrole with hydrochloric acid and then with a reducing agent such as lithium aluminum hydride. This process results in the formation of N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to be effective in the treatment of post-traumatic stress disorder (PTSD) and anxiety in clinical trials. It has also been investigated for its potential use in the treatment of depression, autism, and addiction.
Eigenschaften
CAS-Nummer |
149809-25-6 |
|---|---|
Produktname |
N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide |
Molekularformel |
C11H10ClNO4 |
Molekulargewicht |
255.65 g/mol |
IUPAC-Name |
N-[6-(2-chloroacetyl)-1,3-benzodioxol-5-yl]acetamide |
InChI |
InChI=1S/C11H10ClNO4/c1-6(14)13-8-3-11-10(16-5-17-11)2-7(8)9(15)4-12/h2-3H,4-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
CSZGVPCUMJDPAB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)CCl)OCO2 |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)CCl)OCO2 |
Synonyme |
Acetamide, N-[6-(chloroacetyl)-1,3-benzodioxol-5-yl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




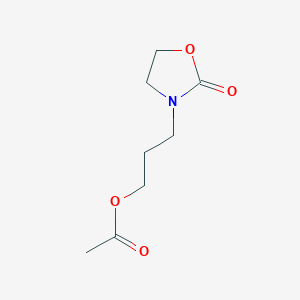
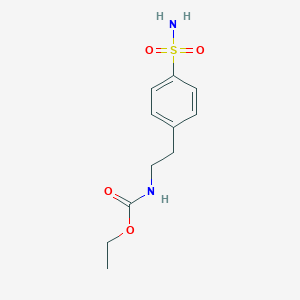
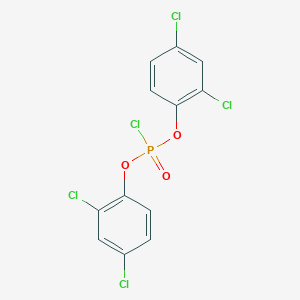
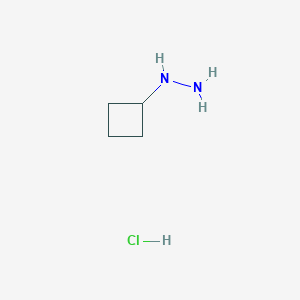
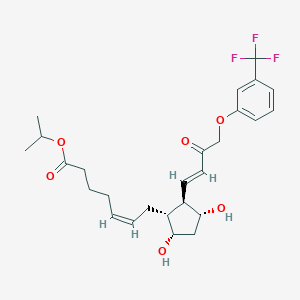

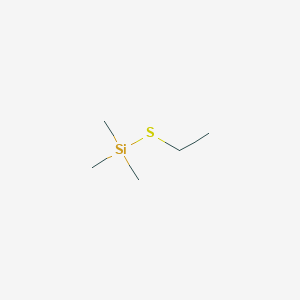
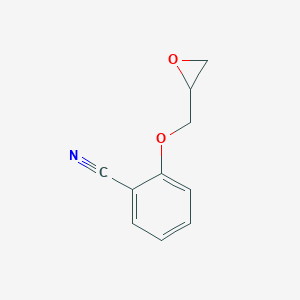
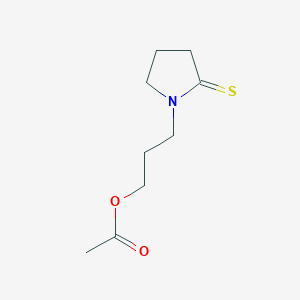
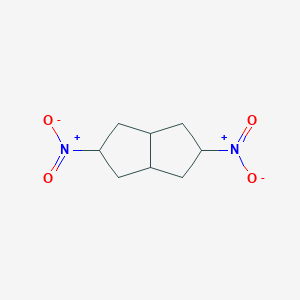
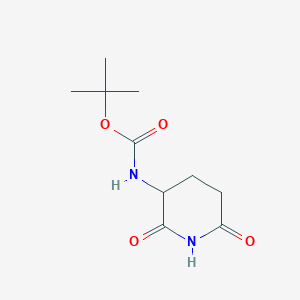

![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)